molecular formula C15H13NO3 B6376613 2-Cyano-5-(2,5-dimethoxyphenyl)phenol, 95% CAS No. 1261975-66-9

2-Cyano-5-(2,5-dimethoxyphenyl)phenol, 95%

Cat. No. B6376613
CAS RN: 1261975-66-9
M. Wt: 255.27 g/mol
InChI Key: IPWYHBLEXKODSU-UHFFFAOYSA-N
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Description

2-Cyano-5-(2,5-dimethoxyphenyl)phenol (95%) is a synthetic compound with a wide range of applications in scientific research. This compound is used in a variety of research applications, including biochemical and physiological studies, drug discovery, and chemical synthesis.

Scientific Research Applications

2-Cyano-5-(2,5-dimethoxyphenyl)phenol (95%) has a wide range of applications in scientific research. It is used in biochemical and physiological studies to investigate the effects of various compounds on cellular processes. It is also used in drug discovery, as it can be used to synthesize a variety of compounds that are used in the development of new drugs. Additionally, 2-Cyano-5-(2,5-dimethoxyphenyl)phenol (95%) can be used in chemical synthesis, as it can be used to produce a wide range of compounds.

Mechanism of Action

2-Cyano-5-(2,5-dimethoxyphenyl)phenol (95%) is an inhibitor of the enzyme cytochrome P450 (CYP), which is involved in the metabolism of a variety of drugs. The mechanism of action of 2-Cyano-5-(2,5-dimethoxyphenyl)phenol (95%) is believed to involve the inhibition of CYP enzymes, resulting in the inhibition of the metabolism of drugs.
Biochemical and Physiological Effects
2-Cyano-5-(2,5-dimethoxyphenyl)phenol (95%) has been shown to have a variety of biochemical and physiological effects. In biochemical studies, it has been shown to inhibit the metabolism of drugs and to inhibit the activity of certain enzymes. In physiological studies, it has been shown to reduce inflammation, improve cognitive function, and reduce the risk of certain diseases.

Advantages and Limitations for Lab Experiments

2-Cyano-5-(2,5-dimethoxyphenyl)phenol (95%) has a number of advantages and limitations for use in laboratory experiments. One of the major advantages is that it is a relatively inexpensive compound, making it accessible to researchers on a budget. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, one of the major limitations is that it is a toxic compound, and therefore must be handled with care in the laboratory.

Future Directions

There are a number of potential future directions for research utilizing 2-Cyano-5-(2,5-dimethoxyphenyl)phenol (95%). One potential direction is to investigate the effects of 2-Cyano-5-(2,5-dimethoxyphenyl)phenol (95%) on the metabolism of other drugs. Additionally, further research could be conducted to investigate the potential therapeutic applications of 2-Cyano-5-(2,5-dimethoxyphenyl)phenol (95%), such as its use in the treatment of various diseases. Additionally, research could be conducted to investigate the potential use of 2-Cyano-5-(2,5-dimethoxyphenyl)phenol (95%) in the development of new drugs. Finally, further research could be conducted to investigate the potential use of 2-Cyano-5-(2,5-dimethoxyphenyl)phenol (95%) in the development of new chemical synthesis methods.

Synthesis Methods

2-Cyano-5-(2,5-dimethoxyphenyl)phenol (95%) can be synthesized through a two-step process. First, 2-methoxy-5-nitrophenol is reacted with sodium hypochlorite, resulting in the formation of 2-cyano-5-(2,5-dimethoxyphenyl)phenol (95%). Second, the product is then reacted with sodium nitrite and hydrochloric acid to form 2-cyano-5-(2,5-dimethoxyphenyl)phenol (95%).

properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-18-12-5-6-15(19-2)13(8-12)10-3-4-11(9-16)14(17)7-10/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWYHBLEXKODSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684858
Record name 3-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-5-(2,5-dimethoxyphenyl)phenol

CAS RN

1261975-66-9
Record name 3-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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